4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride
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Overview
Description
4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride is a complex organic compound that features a benzofuran ring, a piperazine ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 1-benzofuran-2-carbonyl chloride, which is then reacted with piperazine to form 1-(1-benzofuran-2-carbonyl)piperazine . This intermediate is then treated with sulfonyl fluoride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group.
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The benzofuran ring can interact with biological macromolecules, while the piperazine ring can enhance the compound’s binding affinity. The sulfonyl fluoride group can act as a reactive site for covalent modification of target proteins .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-2-carbonyl)piperazine: Lacks the sulfonyl fluoride group.
4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
Uniqueness
4-(1-Benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
4-(1-benzofuran-2-carbonyl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S/c14-21(18,19)16-7-5-15(6-8-16)13(17)12-9-10-3-1-2-4-11(10)20-12/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYYJRBESBRQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3O2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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